N,2,4,5-tetramethylbenzene-1-sulfonamide N,2,4,5-tetramethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 889779-88-8
VCID: VC0344858
InChI: InChI=1S/C10H15NO2S/c1-7-5-9(3)10(6-8(7)2)14(12,13)11-4/h5-6,11H,1-4H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)NC)C
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3g/mol

N,2,4,5-tetramethylbenzene-1-sulfonamide

CAS No.: 889779-88-8

Cat. No.: VC0344858

Molecular Formula: C10H15NO2S

Molecular Weight: 213.3g/mol

* For research use only. Not for human or veterinary use.

N,2,4,5-tetramethylbenzene-1-sulfonamide - 889779-88-8

Specification

CAS No. 889779-88-8
Molecular Formula C10H15NO2S
Molecular Weight 213.3g/mol
IUPAC Name N,2,4,5-tetramethylbenzenesulfonamide
Standard InChI InChI=1S/C10H15NO2S/c1-7-5-9(3)10(6-8(7)2)14(12,13)11-4/h5-6,11H,1-4H3
Standard InChI Key ZTCHZIBWNFHFMM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NC)C

Introduction

Chemical Structure and Properties

Molecular Identification

ParameterValue
CAS Number889779-88-8
IUPAC NameN,2,4,5-tetramethylbenzenesulfonamide
Molecular FormulaC₁₀H₁₅NO₂S
Molecular Weight213.3 g/mol
InChIInChI=1S/C10H15NO2S/c1-7-5-9(3)10(6-8(7)2)14(12,13)11-4/h5-6,11H,1-4H3
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NC)C
PubChem Compound ID35725812

Structural Characteristics

The molecular structure of N,2,4,5-tetramethylbenzene-1-sulfonamide features a benzene ring as the central structural element, with strategic substitution patterns that define its chemical behavior. The tetramethyl substitution pattern significantly influences the electron distribution across the aromatic system, with methyl groups positioned at the 2, 4, and 5 positions creating a distinct electronic environment around the benzene ring. These methyl groups function as electron-donating substituents, increasing electron density in the aromatic system through hyperconjugation effects. The sulfonamide group (–SO₂NH–CH₃) at position 1 introduces a strong electron-withdrawing component, creating an electronic polarization across the molecule.

This unique substitution pattern results in a molecule with an asymmetric electronic distribution, which likely influences its reactivity patterns and intermolecular interactions. The presence of both electron-donating methyl groups and the electron-withdrawing sulfonamide creates an electronic push-pull system that may enable specialized reaction pathways in appropriate chemical environments. Additionally, the N-methyl group on the sulfonamide provides a tertiary amine character to that position, affecting the compound's hydrogen bonding capabilities and potentially its solubility characteristics in various solvents.

Related Compounds and Classification

Structural Relationship to Tetramethylbenzene

N,2,4,5-tetramethylbenzene-1-sulfonamide shares structural similarities with 1,2,4,5-tetramethylbenzene (durene), which serves as the parent hydrocarbon framework. Durene itself is one of three possible tetramethylbenzene isomers, the others being prehnitene (1,2,3,4-tetramethylbenzene) and isodurene (1,2,3,5-tetramethylbenzene). Durene is characterized by its high molecular symmetry, contributing to its unusually high melting point of 79.2°C compared to other tetramethylbenzene isomers. This parent compound has been identified as a component of coal tar and was first synthesized from pseudocumene in 1870.

The fundamental difference between durene and N,2,4,5-tetramethylbenzene-1-sulfonamide lies in the substitution of a hydrogen atom with a sulfonamide group (–SO₂NH–CH₃) at position 1 of the benzene ring. This substitution significantly alters the compound's chemical behavior, polarity, and potential applications while maintaining the tetramethylated benzene core structure.

Comparison with Other Sulfonamide Derivatives

N,2,4,5-tetramethylbenzene-1-sulfonamide belongs to the broader class of aryl sulfonamides, which feature prominently in medicinal chemistry and pharmaceutical applications. A closely related compound is 2-amino-N,N,4,5-tetramethylbenzene-1-sulfonamide, which contains an additional amino group at position 2 of the benzene ring and has a slightly higher molecular weight of 228.31 g/mol compared to 213.3 g/mol for N,2,4,5-tetramethylbenzene-1-sulfonamide.

Table 2: Comparison of N,2,4,5-tetramethylbenzene-1-sulfonamide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N,2,4,5-tetramethylbenzene-1-sulfonamideC₁₀H₁₅NO₂S213.3Tetramethylbenzene with N-methyl sulfonamide group
2-amino-N,N,4,5-tetramethylbenzene-1-sulfonamideC₁₀H₁₆N₂O₂S228.31Additional amino group at position 2
1,2,4,5-tetramethylbenzene (durene)C₁₀H₁₄134.22Parent hydrocarbon without sulfonamide group
1,2,4-Triazine SulfonamidesVariableVariableDifferent heterocyclic core structure

Sulfonamides as a class have historically been significant in pharmaceutical development, particularly as antibacterial agents. The structural variations in the aromatic portion of sulfonamide compounds can significantly influence their biological activity, selectivity, and pharmacokinetic properties. The tetramethyl substitution pattern in N,2,4,5-tetramethylbenzene-1-sulfonamide potentially offers a unique electronic and steric environment that could confer distinct chemical and biological properties compared to other sulfonamide derivatives.

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